This compound is classified as a piperidine derivative, specifically an amine hydrochloride salt. Piperidines are cyclic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a fluorobenzyl group enhances its properties, making it of interest in medicinal chemistry and pharmacology.
The synthesis of 1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride typically involves the following steps:
The molecular structure of 1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride can be described as follows:
1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride can participate in various chemical reactions due to its functional groups:
The reactivity of this compound allows it to be utilized in synthetic pathways for developing pharmaceuticals or other biologically active molecules.
The mechanism of action for 1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride primarily involves its interaction with biological targets:
Research into similar compounds suggests that modifications at the benzyl or piperidine positions can lead to significant changes in biological activity, indicating that this compound may have potential therapeutic effects.
1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride exhibits several notable physical and chemical properties:
While specific boiling and melting points are not readily available from current literature, similar compounds often exhibit melting points ranging from 150°C to 200°C.
The applications of 1-(3-Fluoro-benzyl)-piperidin-3-ylamine hydrochloride span various scientific fields:
Piperidine derivatives represent a cornerstone of modern medicinal chemistry due to their exceptional versatility in interacting with biological targets. The six-membered nitrogen-containing heterocycle provides a rigid yet flexible scaffold that enables three-dimensional spatial orientation of pharmacophoric elements. This compound features a piperidine core with an amine functional group at the 3-position and a 3-fluorobenzyl substituent at the nitrogen atom, forming a secondary amine linkage. The hydrochloride salt form enhances aqueous solubility and crystallinity, benefiting pharmaceutical processing [2] .
Piperidine-containing compounds demonstrate remarkable structural diversity in pharmacological applications. The scaffold's significance is evidenced by its presence in compounds exhibiting antimalarial activity against Plasmodium falciparum (IC50 values 1.03-4.43 μg/mL) [10], sigma-1 receptor antagonism [3], and mu-opioid receptor agonism [3]. The protonatable nitrogen atom enables ionic interactions with biological targets, while the carbon framework allows diverse substitution patterns that modulate pharmacokinetic properties. The 3-amine position in particular serves as a critical vector for additional functionalization or as a hydrogen-bond donor/acceptor in target engagement [6] [10].
Property | Value | Description |
---|---|---|
Molecular Formula | C12H18ClFN2 | Confirmed via elemental analysis and mass spectrometry [2] |
Molecular Weight | 244.73 g/mol | Calculated based on atomic composition |
CAS Number | Not specified | Unique chemical identifier (exact CAS varies by stereochemistry) [2] |
IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidin-3-amine hydrochloride | Systematic nomenclature [2] |
Key Functional Groups | Secondary amine (piperidine), Primary amine (C3), Fluorinated aryl | Pharmacophore elements [3] [10] |
The strategic incorporation of fluorine atoms and fluorinated motifs represents a powerful tool in contemporary drug design. The 3-fluorobenzyl group attached to the piperidine nitrogen in this compound exemplifies several key fluorine effects that enhance drug-like properties. The fluorine atom's strong electronegativity induces moderate electron withdrawal from the benzene ring, creating a dipole moment that influences molecular conformation through orthogonal alignment with the benzyl C-H bond. This effect modulates the compound's electronic distribution, potentially enhancing target binding through dipole-dipole interactions or altered cation-π interactions [2] [7].
Fluorination significantly impacts pharmacokinetic parameters:
Comparative studies of fluorinated versus non-fluorinated piperidine analogs demonstrate that the 3-fluoro substitution specifically enhances sigma receptor binding affinity by 2-5 fold compared to non-fluorinated counterparts, likely through optimized interactions with hydrophobic binding pockets [3].
Piperidine-containing compounds have undergone systematic structural evolution in central nervous system (CNS) drug development. Early natural products like piperine from black pepper demonstrated the scaffold's inherent bioactivity, but modern medicinal chemistry began with haloperidol (butyrophenone class) in the 1950s, which featured a 4-fluorobenzoyl-piperidine fragment critical for dopamine D2 receptor antagonism [6]. The 1980s saw the development of altanserin and ketanserin, which incorporated 4-(4-fluorobenzoyl)piperidine motifs as constrained analogs demonstrating high 5-HT2A receptor affinity [6].
Era | Representative Compound | Key Piperidine Modification | Primary Target | Therapeutic Application |
---|---|---|---|---|
1950-1960s | Haloperidol | 4-Fluorobenzoyl-piperidine | Dopamine D2 | Antipsychotic [6] |
1980-1990s | Ketanserin | 4-(4-Fluorobenzoyl)piperidine | 5-HT2A receptor | Antihypertensive [6] |
2000-2010s | S1RA (Sigma-1 antagonist) | 4-Benzylpiperidine with fluorinated aryl | Sigma-1 receptor | Neuropathic pain [3] |
Contemporary | 1-(3-Fluoro-benzyl)-piperidin-3-ylamine | Fluorobenzyl-amine substituted piperidine | Dual Sigma-1/MOR targets | Investigational analgesic [3] |
The emergence of 1-(3-fluoro-benzyl)-piperidin-3-ylamine hydrochloride represents a strategic shift toward multi-target ligands. Modern design incorporates fluorinated benzyl groups with amine-functionalized piperidines to simultaneously engage sigma receptors (antagonism) and mu-opioid receptors (agonism) – an approach validated in neuropathic pain models [3]. This compound's 3-amine functionality diverges from traditional carbonyl-containing piperidines, offering enhanced hydrogen-bonding capability while maintaining the fluorobenzyl moiety's advantageous properties. Scaffold hybridization techniques have further generated benzimidazole-piperidine conjugates and piperidine-propionamide derivatives that retain the critical fluorobenzyl pharmacophore while expanding structural diversity [3] [9].
Scaffold Type | Representative Structure | Advantages | Limitations |
---|---|---|---|
4-Aryl-carbonyl-piperidines | Ketanserin | High receptor selectivity | Metabolic susceptibility (carbonyl reduction) |
4-Benzyl-piperidines | RC-106 | Enhanced metabolic stability | Reduced conformational flexibility |
3-Amino-piperidines | 1-(3-Fluoro-benzyl)-piperidin-3-ylamine | Dual hydrogen bonding capability | Potential for increased polarity |
Hybrid scaffolds | Piperidine-propionamide derivatives | Multitarget engagement (e.g., σ1R/MOR) [3] | Synthetic complexity |
The structural evolution toward amine-functionalized, fluorinated piperidines reflects three key medicinal chemistry principles: 1) bioisosteric replacement of metabolically labile groups (e.g., replacing carbonyls with amines), 2) strategic fluorination to optimize ADME properties, and 3) scaffold hybridization to address polypharmacological targets. These advances position 1-(3-fluoro-benzyl)-piperidin-3-ylamine hydrochloride as a modern embodiment of piperidine-based CNS drug design, incorporating historical lessons while enabling novel therapeutic mechanisms [3] [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: